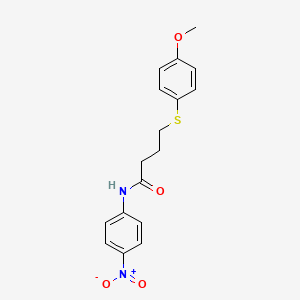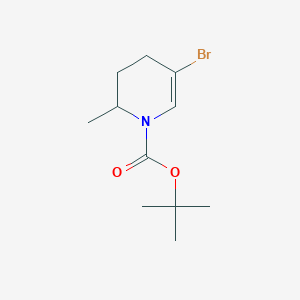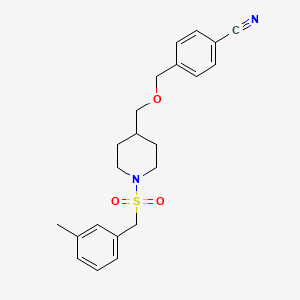![molecular formula C8H11NO B2492888 (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine CAS No. 2418593-66-3](/img/structure/B2492888.png)
(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of compounds related to "(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine" involves intricate chemical pathways. For instance, Hr̆ebabecký et al. (2007) described the synthesis of analogues from bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, highlighting the complexity of obtaining such tricyclic structures (Hr̆ebabecký, Dračínský, & Holý, 2007).
Molecular Structure Analysis
The molecular structure of similar tricyclic compounds has been elucidated through methods like X-ray crystallography. For example, Yıldırım et al. (2005) studied the crystal structure of a related compound, revealing insights into the conformational dynamics and stereochemistry inherent to these molecules (Yıldırım et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of tricyclic amines involves various transformations, including cyclization reactions catalyzed by metals. For instance, Teng et al. (2010) demonstrated gold-catalyzed synthesis routes for related oxabicyclo compounds, showing the potential for complex cycloadditions and ring formations (Teng, Das, Huple, & Liu, 2010).
Scientific Research Applications
Structural and Chemical Analysis
- The compound has been analyzed for its structural properties, showing significant repulsion between axial N-atoms indicated by distortion of cyclohexane chairs and increased N⋅⋅⋅N distances. This analysis contributes to understanding the molecule's reactivity and potential applications (Weber et al., 2001).
Synthesis and Derivatives
- Research has been conducted on the synthesis of novel carbocyclic nucleosides and Pro-Tides derived from variants of this compound, showcasing its potential as a building block in creating nucleoside analogues (Hřebabecký et al., 2007).
Pharmaceutical Applications
- The compound has been utilized in the synthesis of conformationally constrained dipeptide surrogates with aromatic side-chains. This is significant for studying conformation-activity relationships of biologically active peptides (Cluzeau & Lubell, 2004).
Optical Activity and Catalysis
- Studies have shown that this compound can be used in the preparation of optically active α-amino[3]ferrocenophanes, which are important for chelate ligands in asymmetric catalysis (Liptau et al., 2003).
Novel Compounds and Chemical Reactions
- Research includes the synthesis of homoconduritols and homoaminoconduritols from this compound, expanding the range of available organic molecules for various applications (Kaya et al., 2016).
Enantioselective Synthesis
- The compound has been used in enantioselective synthesis processes, such as the creation of a (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid with a morphan motif, demonstrating its utility in stereochemically controlled syntheses (Garrido et al., 2013).
properties
IUPAC Name |
(1R,2R,3R,5R,6S)-9-oxatricyclo[4.2.1.02,5]non-7-en-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-3-4-6-1-2-7(10-6)8(4)5/h1-2,4-8H,3,9H2/t4-,5+,6-,7+,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZMYNKJMCQAFU-BZCSJUTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C=CC(C2C1N)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]3C=C[C@H]([C@H]2[C@@H]1N)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)
![(E)-N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2492813.png)
![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492821.png)
![1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B2492822.png)
![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2492823.png)
![2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2492826.png)
![N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492827.png)